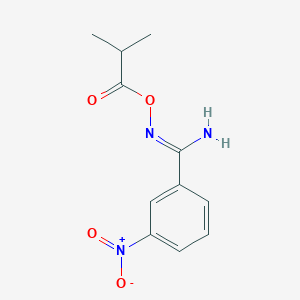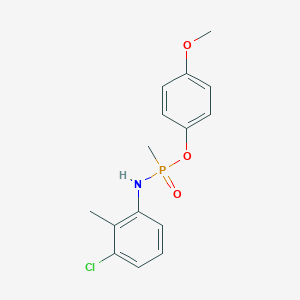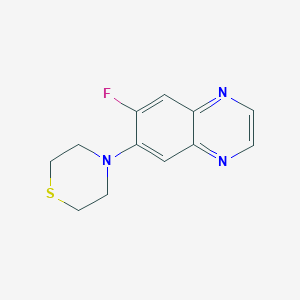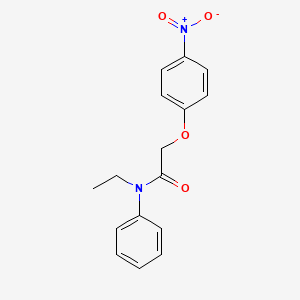
N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(isobutyryloxy)-3-nitrobenzenecarboximidamide (INBC) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of 3-nitrobenzenecarboximidamide and is synthesized by reacting 3-nitrobenzenecarboximidamide with isobutyric anhydride. INBC has been found to have a broad range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide is not fully understood. However, it has been found to inhibit the activity of various enzymes by binding to their active sites. N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide has also been found to interact with nucleic acids and proteins, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions. N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine and butyrylcholine in the body. In addition, N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide has been found to have anticancer and antimicrobial properties.
Advantages and Limitations for Lab Experiments
N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide has several advantages for lab experiments. It is a highly pure compound that can be synthesized in large quantities. It is also stable under a wide range of conditions and can be stored for long periods without degradation. However, N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide also has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the research on N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new enzymes and proteins that can be inhibited by N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide. In addition, the development of new applications for N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide, such as in drug discovery and diagnostics, is an area of active research. Overall, the unique properties of N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide make it a promising compound for future scientific research.
Synthesis Methods
The synthesis of N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide involves the reaction of 3-nitrobenzenecarboximidamide with isobutyric anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method for N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide has been optimized over the years, and various modifications have been made to improve the yield and purity of the product.
Scientific Research Applications
N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide has been extensively used in scientific research due to its unique properties. It has been found to be an effective inhibitor of various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. N'-(isobutyryloxy)-3-nitrobenzenecarboximidamide has also been used as a fluorescent probe for the detection of proteins and nucleic acids. In addition, it has been found to have anticancer and antimicrobial properties.
properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-7(2)11(15)18-13-10(12)8-4-3-5-9(6-8)14(16)17/h3-7H,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNAYZDHEIHOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)



![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)
![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)

![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)

![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)
